molecular formula C18H27BN2O3 B1302248 (4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone CAS No. 832114-06-4

(4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

Cat. No. B1302248
M. Wt: 330.2 g/mol
InChI Key: TXCDVBDHDQAWLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as the 4-substituted-(1-benzylpiperazin-2-yl)methanols, involves a novel three-step process starting from the methyl ester of (S)-serine. This process includes the formation of diastereomeric oxazolidine derivatives as key intermediates . Although the exact synthesis of (4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is not detailed, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds with piperazine and phenyl rings has been studied, as seen in the crystal structure analysis of an adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a (4-chlorophenyl)methanone component . The dihedral angles between the benzene ring and the piperidine rings in this adduct are significant as they can influence the overall molecular conformation and potential reactivity of the compound.

Chemical Reactions Analysis

While the specific chemical reactions of (4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone are not provided, the transformation of related compounds into ligands for central nervous system receptors through reactions such as Swern oxidation, Wittig reaction, and subsequent hydrogenation has been documented . These reactions are indicative of the versatility and reactivity of piperazine-containing compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest can be inferred from related structures. For instance, the presence of intermolecular hydrogen bonds in the crystal structure of a related compound suggests that similar hydrogen bonding could be present in (4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone, affecting its solubility and crystal packing . The dihedral angles and the presence of a keto group in the structure also contribute to the compound's physical properties, such as melting point and stability.

Scientific Research Applications

  • Scientific Field: Pharmacology

    • Application : A compound similar to the one you mentioned, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, has been studied for its anti-inflammatory effects .
    • Methods : The anti-nociceptive activity was evaluated using the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test. The anti-inflammatory activity was evaluated using the models of paw oedema and pleurisy induced by carrageenan .
    • Results : The compound reduced the number of writhings induced by acetic acid, reduced the paw licking time of animals in the second phase of the formalin test, and reduced oedema formation at all hours of the paw oedema induced by carrageenan test .
  • Scientific Field: Organic Chemistry

    • Application : Another similar compound, 5-(4-Methylpiperazin-1-yl)pyridin-2-amine, is used in organic synthesis .
    • Methods : The specific methods of application or experimental procedures for this compound are not provided in the source .
    • Results : The results or outcomes obtained from the use of this compound in organic synthesis are not provided in the source .
  • Scientific Field: Cancer Research

    • Application : A compound similar to the one you mentioned, 5-[4-(4-Fluorophenoxy) phenyl]methylene-3, has been studied for its potential use in cancer treatment .
    • Methods : The specific methods of application or experimental procedures for this compound are not provided in the source .
    • Results : The results or outcomes obtained from the use of this compound in cancer treatment are not provided in the source .
  • Scientific Field: Medicinal Chemistry

    • Application : Another similar compound, N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide, has been identified in medicinal chemistry research .
    • Methods : The specific methods of application or experimental procedures for this compound are not provided in the source .
    • Results : The results or outcomes obtained from the use of this compound in medicinal chemistry research are not provided in the source .
  • Scientific Field: Material Science

    • Application : A compound similar to the one you mentioned, 5-(4-Methylpiperazin-1-yl)pyridin-2-amine, is used in material science .
    • Methods : The specific methods of application or experimental procedures for this compound are not provided in the source .
    • Results : The results or outcomes obtained from the use of this compound in material science are not provided in the source .
  • Scientific Field: Biochemistry

    • Application : Another similar compound, Pyrazoloquinazolines, has been identified in biochemistry research .
    • Methods : The specific methods of application or experimental procedures for this compound are not provided in the source .
    • Results : The results or outcomes obtained from the use of this compound in biochemistry research are not provided in the source .

properties

IUPAC Name

(4-methylpiperazin-1-yl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BN2O3/c1-17(2)18(3,4)24-19(23-17)15-8-6-14(7-9-15)16(22)21-12-10-20(5)11-13-21/h6-9H,10-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCDVBDHDQAWLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374996
Record name (4-Methylpiperazin-1-yl)[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

CAS RN

832114-06-4
Record name (4-Methyl-1-piperazinyl)[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832114-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methylpiperazin-1-yl)[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
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(4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
Reactant of Route 3
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(4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
Reactant of Route 4
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(4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
Reactant of Route 5
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(4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
Reactant of Route 6
Reactant of Route 6
(4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

Citations

For This Compound
1
Citations
H Yang, LR Chennamaneni, MWT Ho… - Journal of Medicinal …, 2018 - ACS Publications
Chronic myeloid leukemia (CML) is a myeloproliferative disease caused by bcr-abl1, a constitutively active tyrosine kinase fusion gene responsible for an abnormal proliferation of …
Number of citations: 36 0-pubs-acs-org.brum.beds.ac.uk

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